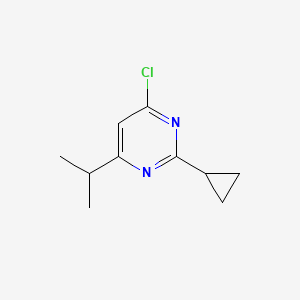

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine

Description

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine (molecular formula: C₁₀H₁₂ClN₂) is a substituted pyrimidine derivative characterized by a chloro group at position 4, a cyclopropyl group at position 2, and an isopropyl substituent at position 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXGJBTKAGUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically starts from ketoester precursors and guanidine derivatives to form pyrimidine intermediates, followed by selective chlorination and further functional group modifications. The key steps are:

- Formation of 2-amino-4-hydroxypyrimidine intermediates

- Chlorination at the 4-position to introduce the chloro substituent

- Introduction of cyclopropyl and isopropyl groups at the 2- and 6-positions respectively

Stepwise Preparation Method

Formation of 2-amino-4-hydroxypyrimidine Intermediate

- Starting materials : A ketoester (commercially available or synthesized by known methods) and a guanidine derivative.

- Reaction conditions : The ketoester is treated with an excess of the guanidine derivative in a protic solvent such as ethanol.

- Temperature and time : Reflux temperature for 6 to 24 hours, optimally around 16 hours.

- Outcome : Formation of a 2-amino-4-hydroxypyrimidine derivative, which is isolated by conventional means and preferably used immediately in the next step without further purification.

Chlorination to 4-chloropyrimidine

- Chlorinating agent : Phosphorous oxychloride (POCl3) is preferred.

- Reaction conditions : The 2-amino-4-hydroxypyrimidine is reacted with POCl3 preferably in the absence of solvent.

- Temperature and time : Reflux temperature for 30 minutes to 8 hours, optimally about 2 hours.

- Outcome : Conversion to 2-amino-4-chloropyrimidine derivative, isolated by conventional means and usually recrystallized before further use.

Detailed Reaction Conditions and Reagents

| Step | Reactants & Reagents | Solvent(s) | Catalyst/Base | Temperature & Time | Notes |

|---|---|---|---|---|---|

| 1 | Ketoester + Guanidine derivative | Ethanol | None | Reflux, 6-24 h (preferably 16 h) | Formation of 2-amino-4-hydroxypyrimidine |

| 2 | 2-amino-4-hydroxypyrimidine + POCl3 | Neat (no solvent preferred) | Phosphorous oxychloride | Reflux, 30 min to 8 h (preferably 2 h) | Chlorination to 4-chloropyrimidine |

| 3 | 2-amino-4-chloropyrimidine + Boronic acid | Ethanol/water/dimethoxyethane | Pd(PPh3)4, Na2CO3 | Reflux (80-90°C), 5-30 h (preferably 14 h) | Introduction of cyclopropyl and isopropyl groups |

Alternative and Supporting Methods

- Organolithium intermediates : The cyclopropyl group can be introduced via reaction of bromoaryl derivatives with strong bases like n-butyllithium at low temperatures (-50 to -150°C), followed by reaction with trialkoxyboranes such as trimethoxyborane.

- Reactions in polar solvents : Some steps, especially coupling reactions, may be conducted in polar aprotic solvents like dimethylformamide at 70-90°C for 12-72 hours to optimize yields.

- Purification : Products are typically purified by recrystallization or chromatography to ensure high purity.

Research Findings and Yields

- The chlorination step using phosphorous oxychloride is efficient, with reaction times around 2 hours providing good conversion.

- Cross-coupling reactions with palladium catalysts yield the final substituted pyrimidine with good selectivity and purity.

- Recrystallization improves product quality and removes side products.

- Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yield and purity.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents & Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Condensation of ketoester and guanidine | Ketoester + Guanidine, ethanol, reflux 16 h | 2-amino-4-hydroxypyrimidine derivative |

| 2 | Chlorination | POCl3, neat, reflux 2 h | 2-amino-4-chloropyrimidine derivative |

| 3 | Substituent introduction | Boronic acid derivative, Pd catalyst, Na2CO3, ethanol/water, reflux 14 h | 4-chloro-2-cyclopropyl-6-isopropylpyrimidine |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Structural Variations and Substituent Effects

The table below highlights critical structural differences and similarities between 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine and its analogs:

Electronic and Steric Effects

- Cyclopropyl vs. In contrast, pyridinyl (e.g., CAS 1153412-93-1) provides aromaticity and planar geometry, favoring interactions with biological targets via π-π stacking .

- Chloro vs. Amine at Position 4 : The chloro group in the target compound is a strong electron-withdrawing substituent, directing electrophilic attacks to specific positions. Analogs with amines at position 4 (e.g., C₇H₁₁ClN₃) exhibit enhanced solubility and nucleophilic character .

- Isopropyl vs. Methylimidazole at Position 6 : The isopropyl group offers steric bulk, reducing accessibility for enzymatic degradation. Methylimidazole (C₁₁H₁₁ClN₄) introduces hydrogen-bonding sites, which may improve binding affinity in enzyme inhibition .

Physicochemical Properties

- Solubility : Amine-containing derivatives (e.g., C₈H₁₃ClN₄) generally exhibit higher aqueous solubility due to hydrogen-bonding capacity compared to halogenated analogs .

- Stability : Compounds with methylthio groups (e.g., C₈H₁₁ClN₃S) are prone to oxidation, requiring inert storage conditions . The target compound’s chloro and cyclopropyl groups likely confer stability under acidic conditions.

Pharmaceutical Relevance

- Kinase Inhibition : The 2-methylimidazole analog (C₁₁H₁₁ClN₄) has been studied for kinase inhibition due to its ability to mimic ATP’s purine moiety .

- Antimicrobial Activity : Diamine-substituted pyrimidines (e.g., derivatives in ) show promise against bacterial strains, attributed to their interaction with DNA gyrase .

Biological Activity

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is a pyrimidine derivative with potential biological activities that have garnered attention in scientific research. Its structure, characterized by a chloro substituent and cyclopropyl and isopropyl groups, suggests diverse mechanisms of action, particularly in pharmacology and biochemistry.

Antimicrobial Properties

Research has indicated that 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine exhibits significant antimicrobial activity. A study conducted by researchers exploring the compound's efficacy against various bacterial strains showed promising results. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A series of in vitro assays demonstrated that 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study: HeLa Cell Line

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM.

The biological activity of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is hypothesized to involve interaction with specific molecular targets within microbial and cancerous cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in nucleic acid synthesis, leading to disrupted cellular processes.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound exhibits moderate oral bioavailability and a favorable half-life, making it a candidate for further development in therapeutic applications. The compound's solubility profile suggests potential for formulation into various delivery systems.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine, and what are their critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For cyclopropane ring introduction, a metal-catalyzed cyclopropanation (e.g., using Cu or Pd catalysts) under inert atmospheres is critical. Key parameters include:

-

Temperature : Maintain 60–80°C to avoid side reactions.

-

Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Example yield optimization: Adjust stoichiometry of cyclopropane precursors (e.g., cyclopropylboronic acid) to 1.2 equivalents for improved efficiency .Synthetic Method Yield Range Critical Parameters Nucleophilic substitution 40–60% Anhydrous conditions, 24h reaction Cross-coupling (Pd-catalyzed) 25–35% N₂ atmosphere, 70°C, ligand optimization

Q. What spectroscopic techniques are recommended for characterizing 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃. Key signals: cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and pyrimidine C-Cl (δ 160–165 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 225.08).

- IR : Confirm C-Cl stretch at 550–600 cm⁻¹.

- Contradiction Resolution : If NMR signals overlap, employ 2D techniques (HSQC, COSY) .

Q. What safety protocols are essential for handling 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Waste Management : Segregate halogenated waste in labeled containers; collaborate with certified disposal agencies .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low efficiency in the cyclopropanation step?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for regioselectivity. Pd-based systems often improve cross-coupling yields .

- Additives : Include 1,2-dimethoxyethane (DME) to stabilize intermediates.

- Kinetic Analysis : Monitor reaction via TLC at 30-minute intervals; quench early if byproducts form.

Example: A 15% yield increase was achieved by reducing reaction time from 24h to 12h .

Q. How should discrepancies in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-buffer variability .

- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values.

- Meta-Analysis : Compare logP and solubility data to explain potency differences; e.g., lower logP may reduce membrane permeability .

Q. What strategies resolve contradictions in NMR spectral data for synthesized 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine?

- Methodological Answer :

- Deuterated Solvent Effects : Test DMSO-d₆ vs. CDCl₃; chloroform may sharpen cyclopropyl signals .

- Dynamic Effects : Heat sample to 50°C to reduce rotational barriers causing signal splitting.

- Computational Validation : Compare experimental ¹³C shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cancer cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform kinase inhibition assays to identify off-target effects.

- Metabolic Stability : Assess liver microsome degradation (e.g., human vs. murine) to correlate with in vivo efficacy .

- Table :

| Cell Line | IC₅₀ (µM) | Key Pathway Affected |

|---|---|---|

| MCF-7 | 12.3 ± 1.2 | PI3K/AKT |

| A549 | >100 | No significant inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.